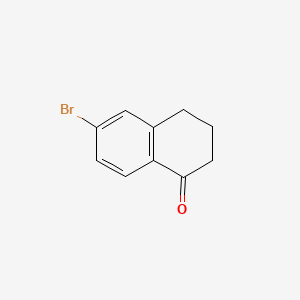

6-Bromo-1-tetralone

Beschreibung

The exact mass of the compound 6-bromo-3,4-dihydronaphthalen-1(2H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDHOOBPMBLALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435687 | |

| Record name | 6-Bromotetral-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66361-67-9 | |

| Record name | 6-Bromotetral-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1-tetralone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-tetralone is a halogenated derivative of 1-tetralone, a bicyclic aromatic ketone.[1] Its structure, featuring a reactive bromine atom on the aromatic ring and a carbonyl group, provides two distinct points for chemical modification. This dual functionality makes it a valuable and versatile building block in organic synthesis. The tetralone scaffold itself is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in research and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 66361-67-9 | [3] |

| Molecular Formula | C₁₀H₉BrO | [3][4] |

| Molecular Weight | 225.09 g/mol | [3][4] |

| Appearance | White to Orange to Green powder to lump | [4] |

| Melting Point | 43.0 to 47.0 °C | |

| IUPAC Name | 6-bromo-3,4-dihydro-2H-naphthalen-1-one | [5] |

| Synonyms | 6-Bromo-3,4-dihydro-1(2H)-naphthalenone, 6-bromotetral-1-one | [3][4] |

| Purity | >95.0% (GC) | [4] |

| InChI Key | OSDHOOBPMBLALZ-UHFFFAOYSA-N | [3] |

Synthesis of this compound

A common and effective method for the synthesis of tetralones, including this compound, is through an intramolecular Friedel-Crafts acylation.[6][7] This reaction involves the cyclization of a suitable acyl chloride precursor, which can be prepared from a corresponding carboxylic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 4-(4-bromophenyl)butanoic acid.

Materials:

-

4-(4-bromophenyl)butanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(4-bromophenyl)butanoic acid in an excess of thionyl chloride. Heat the mixture to reflux and stir for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.

-

Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-(4-bromophenyl)butanoyl chloride.

-

Friedel-Crafts Acylation: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool the solution in an ice bath to 0-5 °C. To this stirred solution, add anhydrous aluminum chloride portion-wise, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic extracts and wash successively with 5% HCl solution, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The tetralone framework is a core component of numerous compounds with a broad spectrum of bioactivities, including antibacterial, antitumor, and central nervous system effects.[2][8]

-

Scaffold for Bioactive Molecules: The bromine atom at the 6-position is particularly useful for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. The ketone functionality can be readily transformed into other groups, such as alcohols, amines, or heterocyclic rings.

-

Antitumor and Antifungal Agents: Derivatives of 2-bromo-1-tetralone have been shown to possess both antitumor and antifungal activities.[9] This highlights the potential of the bromo-tetralone scaffold in the development of new therapeutic agents. For example, certain derivatives have demonstrated efficacy against P388 leukemia in mice and inhibitory activity against various fungi, including Trichophyton species.[9]

-

Synthetic Intermediate: It is a starting material for producing other valuable chemical intermediates, such as 6-bromo-2-tetralone, through a series of reactions including reduction, dehydration, epoxidation, and ring-opening.[10]

While direct modulation of specific signaling pathways by this compound itself is not extensively documented, its importance lies in providing a versatile platform for the synthesis of novel compounds that may interact with a wide range of biological targets.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its synthetic accessibility via robust methods like the Friedel-Crafts acylation, make it a valuable precursor for a wide range of applications. The demonstrated pharmacological potential of its derivatives underscores its importance as a building block in the ongoing search for new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 96%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]

- 10. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

6-Bromo-1-tetralone synthesis from 4-(4-bromophenyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-1-tetralone from 4-(4-bromophenyl)butanoic acid. The primary synthetic route detailed is an intramolecular Friedel-Crafts acylation, a robust and widely utilized method for the formation of cyclic ketones. This document outlines the necessary starting materials, detailed experimental protocols, and expected outcomes, supported by quantitative data and characterization information.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process commencing from 4-bromobenzoylpropionic acid. The initial step involves the reduction of the keto group to yield 4-(4-bromophenyl)butanoic acid. The subsequent and final step is an intramolecular Friedel-Crafts acylation of the butanoic acid derivative to afford the target molecule, this compound.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Synthesis of 4-(4-bromophenyl)butanoic acid

This procedure details the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid to produce 4-(4-bromophenyl)butanoic acid.

Materials:

-

3-(4-bromobenzoyl)propionic acid

-

Zinc powder

-

Mercuric chloride

-

Concentrated hydrochloric acid

-

Toluene

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, a mixture of zinc powder (13.0 g, 200 mmol) and mercuric chloride (1.00 g, 4.80 mmol) in water (10 mL) and concentrated hydrochloric acid (0.6 mL) is stirred for 5 minutes.

-

The aqueous solution is decanted, and toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL) are added to the amalgamated zinc.

-

3-(4-Bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) is added to the mixture.

-

The reaction mixture is heated to reflux at 100°C for 24 hours. Concentrated hydrochloric acid (1 mL) is added every 6 hours during the reflux.

-

After cooling to room temperature, the mixture is filtered.

-

The organic phase is separated, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by silica gel column chromatography using a 1:3 (v/v) mixture of ethyl acetate and hexane as the eluent to afford 4-(4-bromophenyl)butanoic acid as a white crystalline solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 91.4% | [1] |

| Melting Point | 116-118 °C |

Characterization Data (1H NMR, 300 MHz, CDCl3): δ 7.40 (d, J = 8.4 Hz, 2H), 7.06 (d, J = 8.4 Hz, 2H), 2.63 (t, J = 7.8 Hz, 2H), 2.36 (t, J = 7.2 Hz, 2H), 1.97 (m, 2H).[1]

Synthesis of this compound

The cyclization of 4-(4-bromophenyl)butanoic acid is typically achieved via intramolecular Friedel-Crafts acylation using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

Method A: Using Polyphosphoric Acid (PPA)

This protocol is based on analogous intramolecular Friedel-Crafts acylations.

Materials:

-

4-(4-bromophenyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

Crushed ice

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 4-(4-bromophenyl)butanoic acid (1.0 eq) in dichloromethane, add polyphosphoric acid (10 eq by weight) at 0°C.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

The reaction mixture is then poured onto crushed ice and extracted with dichloromethane.

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford this compound.

Method B: Using Eaton's Reagent

Eaton's reagent is a powerful dehydrating agent and is often used for intramolecular acylations that are sluggish with PPA.

Materials:

-

4-(4-bromophenyl)butanoic acid

-

Eaton's reagent (Phosphorus pentoxide/Methanesulfonic acid, 1:10 w/w)

-

Crushed ice

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

4-(4-bromophenyl)butanoic acid (1.0 eq) is added to Eaton's reagent at room temperature with stirring.

-

The mixture is heated to 60-80°C and stirred for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The aqueous mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value |

| Molecular Formula | C10H9BrO |

| Molecular Weight | 225.09 g/mol |

| Melting Point | 40-42 °C |

| Purity | >95.0% (GC) |

Characterization Data:

| Technique | Data |

| 1H NMR (CDCl3) | δ 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H), 2.90 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.1 Hz, 2H), 2.12 (quint, J=6.1 Hz, 2H). |

| 13C NMR (CDCl3) | δ 197.0, 143.1, 136.1, 134.1, 130.7, 130.0, 120.6, 38.8, 29.2, 23.1. |

| IR (KBr, cm-1) | 3023, 2884, 1685 (C=O), 1594, 1487, 1240, 1068, 820. |

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-(4-bromophenyl)butanoic acid via intramolecular Friedel-Crafts acylation is a reliable and efficient method. The choice of the cyclizing agent, either polyphosphoric acid or Eaton's reagent, can be tailored based on the desired reaction conditions and scale. Proper purification techniques, such as column chromatography or recrystallization, are crucial for obtaining the final product in high purity. The detailed protocols and data presented in this guide are intended to support researchers in the successful synthesis and characterization of this important intermediate for drug discovery and development.

References

Spectroscopic Analysis of 6-Bromo-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 6-Bromo-1-tetralone (CAS No: 66361-67-9). It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Detailed experimental protocols for acquiring such spectra are also provided. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are working with or characterizing this and related molecular scaffolds.

Introduction

This compound, with the chemical formula C₁₀H₉BrO, is a halogenated derivative of tetralone. The tetralone core is a common structural motif in a variety of biologically active compounds and natural products, making its derivatives, such as this compound, valuable intermediates in synthetic chemistry. Accurate structural elucidation and characterization are critical for ensuring the purity and identity of these compounds in research and development pipelines. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose.

This guide summarizes the anticipated spectroscopic characteristics of this compound. While a complete, experimentally verified dataset from a single source is not publicly available, the data presented herein are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are illustrative and based on typical ranges for the respective functional groups. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.1 - 7.9 | d | 1H | Ar-H (H-8, peri to C=O) |

| ~ 7.6 - 7.4 | m | 2H | Ar-H (H-5, H-7) |

| ~ 3.0 - 2.8 | t | 2H | -CH₂- (H-4, benzylic) |

| ~ 2.7 - 2.5 | t | 2H | -CH₂- (H-2, α to C=O) |

| ~ 2.2 - 2.0 | m | 2H | -CH₂- (H-3) |

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Broadband Proton Decoupled)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 197 | C | C=O (C-1) |

| ~ 145 | C | Ar-C (C-8a) |

| ~ 138 | CH | Ar-CH (C-5) |

| ~ 133 | C | Ar-C (C-4a) |

| ~ 131 | CH | Ar-CH (C-7) |

| ~ 130 | CH | Ar-CH (C-8) |

| ~ 122 | C | Ar-C-Br (C-6) |

| ~ 39 | CH₂ | -CH₂- (C-2) |

| ~ 30 | CH₂ | -CH₂- (C-4) |

| ~ 23 | CH₂ | -CH₂- (C-3) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~ 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~ 1685 | Strong | C=O Stretch | Aryl Ketone (Conjugated)[1][2] |

| ~ 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 690 - 515 | Medium-Strong | C-Br Stretch | Aryl Halide[3] |

Table 4: Predicted Mass Spectrometry Data

(Ionization Mode: Electron Ionization, EI)

| m/z | Relative Intensity | Possible Fragment |

| 224/226 | High | [M]⁺ (Molecular Ion, bromine isotopes) |

| 196/198 | Medium | [M - CO]⁺ |

| 182/184 | Medium | [M - C₂H₂O]⁺ |

| 145 | Medium | [M - Br]⁺ |

| 117 | High | [C₉H₉]⁺ (Loss of Br and CO) |

| 115 | High | [C₉H₇]⁺ |

Experimental Protocols

The following sections provide generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution should be filtered into a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the clean, empty salt plate should be taken and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid like this compound, this is often done using a direct insertion probe or after dissolving it in a suitable solvent for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Ionization:

-

The sample molecules are vaporized in a vacuum.

-

In Electron Ionization (EI) mode, a high-energy electron beam bombards the gaseous molecules. This process removes an electron, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.

-

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

Characterization of 6-Bromo-3,4-dihydro-1(2H)-naphthalenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 6-Bromo-3,4-dihydro-1(2H)-naphthalenone, a key intermediate in organic synthesis and a potential scaffold in drug discovery. This document outlines its physicochemical properties, details relevant experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO | [2][3] |

| Molecular Weight | 225.08 g/mol | [4] |

| CAS Number | 66361-67-9 | [2][5] |

| Appearance | White to orange to green powder to lump | [3][6] |

| Melting Point | 75-79 °C | [1] |

| Boiling Point | 116 °C at 0.05 mmHg | [1] |

| Purity | >95.0% (GC) | [3][6] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide, and dimethylformamide; insoluble in water. | [1] |

| Storage | Room temperature | [5] |

| XLogP3-AA (Predicted) | 2.7 | [7] |

| Hydrogen Bond Donor Count (Predicted) | 0 | [4] |

| Hydrogen Bond Acceptor Count (Predicted) | 1 | [4] |

| Exact Mass (Predicted) | 223.9837 g/mol | [7] |

Synthesis of 6-Bromo-3,4-dihydro-1(2H)-naphthalenone

A common and effective method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of a corresponding γ-arylbutyric acid.[8][9] For 6-Bromo-3,4-dihydro-1(2H)-naphthalenone, the logical precursor is γ-(4-bromophenyl)butyric acid. The synthesis involves the conversion of the carboxylic acid to its acid chloride, followed by cyclization using a Lewis acid catalyst. A detailed experimental protocol for a similar transformation, the synthesis of α-tetralone from γ-phenylbutyric acid, is well-documented and can be adapted for the bromo-substituted analogue.[10]

Experimental Protocol: Synthesis of α-Tetralone (Adaptable for 6-Bromo-1-tetralone)[11]

Materials:

-

γ-Phenylbutyric acid (or γ-(4-bromophenyl)butyric acid)

-

Thionyl chloride

-

Carbon disulfide

-

Aluminum chloride

-

Ice

-

Concentrated hydrochloric acid

-

Benzene

-

Sodium sulfate

Procedure:

-

Acid Chloride Formation: In a round-bottomed flask fitted with a reflux condenser and a gas absorption trap, combine γ-phenylbutyric acid (0.2 mole) and thionyl chloride (0.27 mole). Heat the mixture gently on a steam bath until the acid melts. The reaction proceeds exothermically. After the initial reaction subsides (about 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes. Remove the excess thionyl chloride by vacuum distillation. The resulting acid chloride is used without further purification.

-

Friedel-Crafts Acylation: Cool the flask containing the acid chloride and add carbon disulfide (175 cc). Cool the solution in an ice bath. Add aluminum chloride (0.23 mole) in one portion and immediately connect the flask to the reflux condenser. After the initial rapid evolution of hydrogen chloride ceases, warm the mixture to the boiling point on a steam bath and maintain for 10 minutes.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and decompose the aluminum chloride complex by the careful addition of ice (100 g). Add concentrated hydrochloric acid (25 cc) and transfer the mixture to a larger flask for steam distillation. The carbon disulfide will distill first, followed by the product. Collect the distillate containing the product (approximately 2 L). Separate the oily product layer. Extract the aqueous layer with three portions of benzene (100 cc each). Combine the organic layers, dry over sodium sulfate, and remove the solvent by distillation. The crude product is then purified by vacuum distillation.

Synthesis Workflow Diagram

References

- 1. chembk.com [chembk.com]

- 2. This compound, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 6-Bromo-2-tetralone | C10H9BrO | CID 2733553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. This compound | 66361-67-9 | TCI AMERICA [tcichemicals.com]

- 7. PubChemLite - this compound (C10H9BrO) [pubchemlite.lcsb.uni.lu]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Bromo-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-tetralone is a halogenated aromatic ketone that serves as a crucial building block in synthetic organic chemistry.[1] Its structure, featuring a tetralone core with a bromine substituent on the aromatic ring, provides two reactive sites for further chemical modifications. This versatility makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceutical agents and other biologically active compounds. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and safety information.

Physical and Chemical Properties

This compound is a solid at room temperature, with its appearance ranging from white to orange or green as a powder or lump.[2] It is soluble in organic solvents such as toluene. Key physical and chemical data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉BrO | |

| Molecular Weight | 225.09 g/mol | [2] |

| CAS Number | 66361-67-9 | [2] |

| Appearance | White to Orange to Green powder to lump | [2] |

| Melting Point | 43.0 to 47.0 °C | [2] |

| Boiling Point | 116 °C at 0.05 mmHg | [2] |

| Purity | >95.0% (GC) | [2] |

| Solubility | Soluble in Toluene | [2] |

| Storage Temperature | Refrigerated (0-10°C) | [2] |

Synonyms: 6-Bromo-3,4-dihydro-1(2H)-naphthalenone[2]

Spectroscopic Data

| Spectroscopy | Predicted Data / Characteristic Features |

| ¹H NMR | Aromatic protons (3H) are expected in the range of δ 7.0-8.0 ppm. The benzylic protons (-CH₂-C=O) should appear as a triplet at approximately δ 2.9 ppm, and the adjacent methylene protons (-CH₂-) as a triplet around δ 2.6 ppm. The protons in the middle of the aliphatic chain are expected as a multiplet around δ 2.1 ppm. |

| ¹³C NMR | The carbonyl carbon (C=O) is predicted to have a chemical shift around δ 197 ppm. Aromatic carbons are expected in the region of δ 120-145 ppm. The aliphatic carbons are predicted to appear in the range of δ 23-40 ppm. |

| Infrared (IR) | A strong absorption band characteristic of the C=O stretch in an aryl ketone is expected around 1685 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches are expected just below 3000 cm⁻¹. C-Br stretching is expected in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) at m/z 224 and an M+2 peak at m/z 226 of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for tetralones include the loss of ethylene (C₂H₄) and carbon monoxide (CO). |

Experimental Protocols

Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

A common and effective method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of a corresponding 4-arylbutyric acid.

Materials:

-

4-(4-Bromophenyl)butyric acid

-

Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃)

-

Dichloromethane (if using a Lewis acid)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), place 4-(4-bromophenyl)butyric acid.

-

Cyclization:

-

Using Polyphosphoric Acid (PPA): Add an excess of PPA to the starting material. Heat the mixture with stirring, typically at temperatures ranging from 80-100 °C, for a duration determined by reaction monitoring (e.g., by TLC).

-

Using a Lewis Acid (e.g., AlCl₃): Suspend the 4-(4-bromophenyl)butyric acid in an inert solvent like dichloromethane. Cool the mixture in an ice bath and slowly add a stoichiometric amount of the Lewis acid. The reaction may be stirred at room temperature or gently heated to completion.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If PPA was used, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

If a Lewis acid was used, quench the reaction by carefully adding water or dilute acid.

-

Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Analytical Methods

-

Purity Assessment (Gas Chromatography - GC): The purity of this compound can be determined using gas chromatography.[2] A capillary column suitable for separating aromatic ketones should be used, with a flame ionization detector (FID). The percentage purity is calculated from the relative peak areas.

-

Structural Confirmation: The identity and structure of the synthesized compound should be confirmed using the spectroscopic methods outlined in the "Spectroscopic Data" section (¹H NMR, ¹³C NMR, IR, and MS).

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The carbonyl group can undergo a variety of reactions, such as reductions, aldol condensations, and Wittig-type reactions.[3] The bromine atom on the aromatic ring is amenable to substitution reactions, including cross-coupling reactions like Suzuki and Heck couplings, allowing for the introduction of a wide range of substituents.

One documented application is its use as a starting material in the synthesis of 6-bromo-2-tetralone. This transformation involves a sequence of reduction, dehydration, epoxidation, and ring-opening reactions.

Visualizations

Below are diagrams illustrating a generalized synthetic workflow for this compound and a logical relationship for its further conversion.

Caption: Synthetic workflow for this compound.

Caption: Conversion of this compound to 6-Bromo-2-tetralone.

Safety Information

This compound is classified as a hazardous substance. It is reported to cause skin irritation and serious eye irritation.

Precautionary Statements:

-

Wash skin thoroughly after handling.

-

Wear protective gloves, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin or eye irritation persists, get medical advice/attention.

It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), and to consult the Safety Data Sheet (SDS) before use.

References

6-Bromo-1-tetralone safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling precautions, and experimental protocols for 6-Bromo-1-tetralone. The information is intended to empower researchers, scientists, and drug development professionals to work with this compound in a safe and compliant manner. All quantitative data has been summarized into structured tables for clarity, and a detailed experimental workflow is provided with an emphasis on safety.

Chemical and Physical Properties

This compound, with the synonym 6-bromo-3,4-dihydronaphthalen-1(2H)-one, is a solid organic compound.[1][2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₉BrO | [1][3] |

| Molecular Weight | 225.08 g/mol | [4] |

| Appearance | White to orange to green powder or lump | [1][3] |

| Melting Point | 43.0 to 47.0 °C | [3] |

| Boiling Point | 116 °C at 0.05 mmHg | [3] |

| Solubility | Soluble in toluene | [3] |

| Purity | >95.0% (GC) | [1][3][5] |

| CAS Number | 66361-67-9 | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, signal word, and relevant hazard and precautionary statements are detailed below. It is important to note that while there is general agreement on the primary hazards, some variations exist between suppliers.

GHS Pictogram:

Hazard Statements:

| Statement Code | Description | References |

| H315 | Causes skin irritation | [3][5] |

| H319 | Causes serious eye irritation | [3][5] |

| H335 | May cause respiratory irritation | [6] |

| H302 | Harmful if swallowed | [7] |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and respond to incidents.

| Statement Code | Description | References |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |

| P264 | Wash skin thoroughly after handling. | [3][5] |

| P270 | Do not eat, drink or smoke when using this product. | [7] |

| P271 | Use only outdoors or in a well-ventilated area. | [8] |

| P280 | Wear protective gloves/ eye protection/ face protection. | [3][5] |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [7] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [3][5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [8] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | [5] |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | [3][5] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [3] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [8] |

| P405 | Store locked up. | [8] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided below.

| PPE Type | Specification | References |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | |

| Skin Protection | Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use. Wash and dry hands. | |

| Body Protection | Laboratory coat. | [6] |

| Respiratory Protection | Use a NIOSH-approved respirator with appropriate cartridges if engineering controls are not sufficient. |

Handling Procedures

-

Handle in accordance with good industrial hygiene and safety practices.

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Ensure adequate ventilation.

-

Wash hands before breaks and at the end of the workday.

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.[6]

-

Store refrigerated (0-10°C).[3]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

| Situation | Procedure | References |

| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician. | |

| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | |

| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | |

| Accidental Release | Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. | |

| Fire-fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

Experimental Protocol: Suzuki Coupling Reaction

This section provides a detailed methodology for a representative Suzuki coupling reaction using this compound, incorporating necessary safety precautions.

Reaction: Coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane/water mixture)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Methodology:

-

Preparation and Inerting the System:

-

All glassware should be oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

-

Assemble the reaction apparatus, including a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, under a positive pressure of inert gas.

-

-

Reagent Addition (under inert atmosphere):

-

In the Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with inert gas three times to ensure the removal of all oxygen.

-

Add the anhydrous solvent and the palladium catalyst to the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Disposal Considerations

As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Contaminated Packaging: Dispose of as unused product.

-

Waste Segregation: Halogenated organic waste must be collected in a designated, labeled, and sealed container, separate from non-halogenated waste.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key logical workflows for the safe handling and use of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

An In-depth Technical Guide to the Synthesis of 6-Bromo-1-tetralone: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 6-Bromo-1-tetralone, a key intermediate in the synthesis of various biologically active molecules. This document details the common starting materials, outlines detailed experimental protocols, and presents quantitative data to facilitate the selection of the most suitable synthetic strategy.

Introduction

This compound, with the chemical formula C₁₀H₉BrO and a molecular weight of 225.09 g/mol , is a valuable building block in organic synthesis.[1][2][3] Its structure, featuring a tetralone core with a bromine substituent on the aromatic ring, allows for diverse chemical modifications, making it a crucial precursor in medicinal chemistry and materials science. The selection of an appropriate starting material is a critical first step that dictates the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide explores the most prevalent and effective starting materials for the preparation of this compound.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound predominantly relies on two fundamental strategies: intramolecular Friedel-Crafts cyclization and electrophilic aromatic substitution. The choice of starting material is intrinsically linked to the selected strategy.

The logical flow from starting materials to the final product can be visualized as follows:

γ-(4-bromophenyl)butyric acid

The most direct and widely employed route to this compound is the intramolecular Friedel-Crafts cyclization of γ-(4-bromophenyl)butyric acid. This method is advantageous due to its high regioselectivity, leading specifically to the desired 6-bromo isomer. The reaction involves the activation of the carboxylic acid, typically by conversion to the corresponding acyl chloride, followed by cyclization promoted by a Lewis acid or a strong protic acid.

Quantitative Data for Friedel-Crafts Cyclization

| Parameter | Value | Reference |

| Starting Material | 4-(4-bromophenyl)butanoic acid | [4] |

| Dehydrating Agent | Phosphorus pentoxide | [4] |

| Solvent | Toluene | [4] |

| Reaction Temperature | 110°C | [4] |

| Reaction Time | 2 hours | [4] |

| Yield | 95% | [4] |

6-Amino-1-tetralone

Another viable starting material is 6-Amino-3,4-dihydro-1(2H)-naphthalenone.[5][6] This approach involves a Sandmeyer-type reaction, where the amino group is diazotized and subsequently replaced by a bromine atom. While this method can be effective, it requires careful control of the diazotization and substitution steps to avoid side reactions.

1-Tetralone

Direct bromination of the parent compound, 1-tetralone, is a conceptually simple approach. However, this electrophilic aromatic substitution reaction can lead to a mixture of isomers, including the 5-bromo and 7-bromo derivatives, in addition to the desired 6-bromo product.[7] The regioselectivity of the bromination is highly dependent on the reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide vs. elemental bromine), solvent, and temperature.[7] Consequently, this route often necessitates challenging purification steps to isolate the pure this compound.[7]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic routes to this compound.

Protocol 1: Intramolecular Friedel-Crafts Cyclization of γ-(4-bromophenyl)butyric acid

This protocol details the cyclization of 4-(4-bromophenyl)butyric acid using polyphosphoric acid.[7]

Materials:

-

4-(4-bromophenyl)butyric acid

-

Polyphosphoric acid

-

6M Sodium hydroxide (NaOH) solution

-

Methyl tert-butyl ether

-

Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction flask, add polyphosphoric acid (e.g., 580 g).

-

Heat the mixture with stirring to 90°C for 10 minutes.

-

Add 4-(4-bromophenyl)butyric acid to the heated polyphosphoric acid.

-

Maintain the reaction mixture at 90°C with continuous stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C.

-

Slowly neutralize the acid by adding 6M NaOH solution.

-

Extract the product with methyl tert-butyl ether.

-

Dry the combined organic extracts over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Synthesis of this compound from 6-Amino-1-tetralone

This protocol describes a Sandmeyer-type reaction starting from 6-Amino-3,4-dihydro-1(2H)-naphthalenone.[5]

Materials:

-

6-Amino-3,4-dihydro-1(2H)-naphthalenone

-

Hydrobromic acid (47%)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

Ethyl acetate

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve 6-Amino-3,4-dihydro-1(2H)-naphthalenone (e.g., 5 g, 31 mmol) in a mixture of hydrobromic acid (50 mL, 47%) and water (50 mL).

-

Cool the solution in a brine/ice bath.

-

Add a solution of sodium nitrite (2.5 g, 36 mmol) in water (20 mL) dropwise to the cooled solution.

-

Stir the resulting mixture for 15 minutes.

-

In a separate flask, prepare a solution of cuprous bromide (5.14 g, 36 mmol) in hydrobromic acid (20 mL, 47%).

-

Add the cuprous bromide solution dropwise to the reaction mixture.

-

Stir the final mixture for an additional 15 minutes.

-

Extract the aqueous layers with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent.

-

Purify the resulting crude product by chromatography to yield this compound.

Workflow for Synthesis via Friedel-Crafts Cyclization

The following diagram illustrates the workflow for the synthesis of this compound starting from γ-phenylbutyric acid, a general precursor for the brominated analog.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the intramolecular Friedel-Crafts cyclization of γ-(4-bromophenyl)butyric acid being one of the most efficient and regioselective methods. The choice of starting material and synthetic protocol should be guided by factors such as desired yield, purity requirements, scalability, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of this important chemical intermediate.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 96%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C10H9BrO | CID 10105069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Bromo-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 5. 6-BROMO-TETRAL-1-ON synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

Physicochemical and Spectroscopic Data

An In-Depth Technical Guide to 6-Bromo-1-tetralone

IUPAC Name: 6-bromo-3,4-dihydro-2H-naphthalen-1-one[][2]

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutic agents.

This compound is a solid at room temperature, appearing as a white to orange or green powder or lump.[3] Its key properties and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 66361-67-9 | [][3] |

| Molecular Formula | C₁₀H₉BrO | [][3][4] |

| Molecular Weight | 225.08 g/mol | [] |

| Appearance | White to Orange to Green powder to lump | [3] |

| Melting Point | 75-79 °C | [5] |

| Boiling Point | 116 °C at 0.05 mmHg | [5] |

| Solubility | Soluble in ethanol, DMSO, and DMF; insoluble in water. | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | References |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (d, J=2.4 Hz, 1H), 7.59 (dd, J=8.5, 2.4 Hz, 1H), 7.23 (d, J=8.5 Hz, 1H), 2.94 (t, J=6.1 Hz, 2H), 2.65 (t, J=6.6 Hz, 2H), 2.14 (m, 2H) | [6] |

| Canonical SMILES | C1CC2=C(C=CC(=C2)Br)C(=O)C1 | [][4] |

| InChI Key | OSDHOOBPMBLALZ-UHFFFAOYSA-N | [2][4] |

Synthesis of this compound

The synthesis of tetralones can be achieved through various methods, including Friedel-Crafts acylation-cyclization and radical cyclization reactions.[7] A common and effective method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butanoic acid.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of 4-(4-bromophenyl)butanoic acid to form this compound.

Materials:

-

4-(4-bromophenyl)butanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Toluene

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification (separatory funnel, flasks, etc.)

-

Ice, water, 6M NaOH solution

-

Methyl tert-butyl ether (MTBE) or similar extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, prepare a mixture of 4-(4-bromophenyl)butanoic acid and polyphosphoric acid in toluene.[8]

-

Heat the reaction mixture to 90-110 °C with continuous stirring for approximately 2-10 minutes.[9] Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath.[8][9]

-

Carefully quench the reaction by slowly adding ice-water, followed by neutralization with a 6M NaOH solution.[8][9]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like toluene or MTBE.[8][9]

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[8][9]

-

The crude this compound can be purified by recrystallization or silica gel column chromatography.[8]

Reactivity and Synthetic Applications

This compound is a versatile building block due to its two reactive sites: the bromine-substituted aromatic ring and the ketone functional group.[10] This dual reactivity allows for a wide range of chemical transformations, making it a valuable intermediate for constructing complex molecules.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a C-C bond at the 6-position.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

-

Base (e.g., Potassium carbonate (K₂CO₃))

-

Solvent (e.g., 1,4-Dioxane and water mixture)

-

Reaction flask, condenser, and nitrogen/argon source

-

Standard workup and purification glassware

Procedure:

-

To a reaction flask, add this compound, the arylboronic acid, and the base.

-

Add the solvent mixture (e.g., 1,4-dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction's progress by TLC.

-

After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the solution with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 6-aryl-1-tetralone derivative.

Role in Drug Discovery

The tetralone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutically active compounds, including antidepressants and potential antitumor agents.[6][11] this compound serves as a crucial starting material for synthesizing a diverse library of compounds for drug screening.

A significant application of tetralone derivatives is in the development of monoamine oxidase (MAO) inhibitors. MAO enzymes are responsible for the degradation of neurotransmitters like serotonin and dopamine in the brain. By inhibiting MAO, the concentration of these neurotransmitters in the synaptic cleft increases, which can alleviate symptoms of depression and Parkinson's disease.[10] The 6-position of the tetralone ring is a key site for modification to fine-tune the inhibitory activity and selectivity of these compounds.

References

- 2. This compound, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C10H9BrO) [pubchemlite.lcsb.uni.lu]

- 5. chembk.com [chembk.com]

- 6. 6-BROMO-TETRAL-1-ON synthesis - chemicalbook [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromo-1-tetralone: Commercial Availability, Applications, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-1-tetralone, a key building block in organic synthesis, particularly in the development of pharmaceuticals. This document details its commercial availability from various suppliers, its physicochemical properties, and its applications in the synthesis of bioactive molecules. Furthermore, it presents detailed experimental protocols and visual workflows to aid researchers in their laboratory work.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The purity and quantity offered can vary, allowing researchers to select a product that meets the specific needs of their experimental scale and sensitivity. Below is a summary of prominent suppliers and their offerings.

| Supplier | Product Number | Purity | Available Quantities |

| Thermo Scientific Chemicals | H52381 | 96% | 1 g |

| TCI America | B4841 | >95.0% (GC) | 1 g, 5 g |

| Chem-Impex | 20507 | ≥ 96% (HPLC) | 250 mg, 1 g, 5 g, 25 g |

| CymitQuimica | 3B-B4841 | >95.0% (GC) | 1 g, 5 g |

| Aladdin Scientific | B120468 | ≥96% | 250 mg |

Physicochemical and Spectroscopic Data

Accurate physicochemical and spectroscopic data are crucial for reaction planning and product characterization. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO | [1] |

| Molecular Weight | 225.09 g/mol | [1][2] |

| Appearance | White to Orange to Green powder to lump | [1] |

| Melting Point | 43.0 to 47.0 °C | |

| Boiling Point | 116 °C at 0.05 mmHg | |

| CAS Number | 66361-67-9 | [2] |

| Purity/Analysis Method | >95.0% (GC) or ≥96% (HPLC) |

Applications in Drug Discovery: A Precursor to Sertraline

Substituted tetralones are valuable scaffolds in medicinal chemistry.[3] One of the most significant applications of tetralone derivatives is in the synthesis of Sertraline, a widely prescribed antidepressant.[4] Sertraline functions as a selective serotonin reuptake inhibitor (SSRI) by blocking the serotonin transporter (SERT) in the presynaptic neuron.[5][6] This inhibition leads to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[7][8]

Serotonin Signaling Pathway and the Action of Sertraline

The following diagram illustrates the serotonin signaling pathway at a synapse and the mechanism of action of Sertraline.

Caption: Serotonin signaling pathway and the inhibitory action of Sertraline on the serotonin transporter (SERT).

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a key intermediate for Sertraline starting from a tetralone derivative, as well as a general procedure for the Wittig-Horner reaction, a common application of this compound.

Synthesis of a Sertraline Precursor from a Tetralone Derivative

The following protocol is adapted from patent literature describing the synthesis of Sertraline and its intermediates.[9][10] It outlines the formation of an imine from a tetralone, followed by reduction.

Materials:

-

4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (a tetralone derivative)

-

Monomethylamine

-

Titanium tetrachloride or molecular sieves

-

Toluene (or other suitable azeotropic solvent)

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst

-

D-(-)-mandelic acid

-

Ethanol

Procedure:

-

Imine Formation:

-

In a reaction vessel, dissolve the 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable solvent such as toluene.

-

Add monomethylamine to the solution.

-

To facilitate the reaction and remove the water formed, either add titanium tetrachloride (0.2-1.2 equivalents) at a temperature between -20 °C and 60 °C or use molecular sieves with azeotropic distillation.[9][10]

-

Stir the reaction mixture for 1 to 24 hours.[10]

-

If titanium tetrachloride is used, the solid by-products can be removed by filtration.

-

-

Hydrogenation (Reduction of the Imine):

-

To the solution containing the N-methyl-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenimine, add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (1 to 8 atmospheres) at a temperature between 0 °C and 70 °C for 1 to 24 hours.[10]

-

After the reaction is complete, filter off the catalyst.

-

-

Diastereomeric Salt Formation and Isolation:

-

To the filtrate containing the racemic cis- and trans-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, add D-(-)-mandelic acid in ethanol.[10]

-

Stir the mixture to allow for the selective crystallization of the desired (1S, 4S)-cis isomer as the mandelate salt.

-

Filter the solid product, wash with ethanol, and dry under vacuum.

-

General Protocol for a Wittig-Horner Reaction

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a key method for the synthesis of alkenes. This compound can be used in this reaction to introduce an exocyclic double bond.[11] The following is a general procedure.[12][13]

Materials:

-

This compound

-

A stabilized phosphorus ylide (e.g., triethyl phosphonoacetate)

-

A strong base (e.g., sodium hydride (NaH) or sodium methoxide (NaOMe))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Ylide Formation:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonate in the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add the strong base portion-wise to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.

-

-

Reaction with this compound:

-

Cool the ylide solution back to 0 °C.

-

Dissolve this compound in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution via a syringe or dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of the quenching solution at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

-

Experimental and Synthetic Workflows

Visualizing experimental and synthetic workflows can aid in planning and execution. The following diagrams, rendered using Graphviz, outline a logical sequence for a typical synthesis and characterization process.

Workflow for the Synthesis of a Sertraline Precursor

Caption: A logical workflow for the synthesis and purification of a key chiral intermediate for Sertraline.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 96%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 8. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1224159A1 - Improved synthesis of racemic sertraline - Google Patents [patents.google.com]

- 10. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]

- 11. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Wittig-Horner Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 6-Bromo-1-tetralone with Aryl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-1-tetralone with various aryl boronic acids. This reaction is a powerful tool for the synthesis of 6-aryl-1-tetralone derivatives, which are key structural motifs in a range of biologically active compounds.

Introduction

The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous pharmaceuticals. The introduction of an aryl group at the 6-position via the Suzuki-Miyaura coupling reaction allows for the exploration of a vast chemical space, leading to the development of novel therapeutic agents. The resulting 6-aryl-1-tetralone derivatives have shown promise in various therapeutic areas, including neurodegenerative diseases and oncology.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and corresponding yields for the Suzuki coupling of this compound with a selection of aryl boronic acids. These data provide a baseline for reaction optimization and substrate scope exploration.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |

| 2 | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 92 |

| 3 | XPhos Pd G3 (1) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 4 | 95 |

Table 2: Suzuki Coupling of this compound with Substituted Aryl Boronic Acids

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 94 |

| 2 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 10 | 88 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 12 | 78 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G3 (1.5) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 6 | 90 |

Experimental Protocols

Below are detailed methodologies for the Suzuki coupling reaction of this compound. These protocols can be adapted for various aryl boronic acids.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of this compound with a range of electron-rich and electron-deficient aryl boronic acids.

Reagents:

-

This compound (1.0 equiv)

-

Aryl boronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the aryl boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-tetralone.

Protocol 2: High-Yield Procedure using XPhos Pd G3 for Challenging Couplings

This protocol employs a highly active catalyst suitable for less reactive aryl boronic acids or when side reactions like dehalogenation are observed.

Reagents:

-

This compound (1.0 equiv)

-

Aryl boronic acid (1.2 equiv)

-

XPhos Pd G3 (1-1.5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Toluene and Water (10:1 v/v), degassed

Procedure:

-

Follow the setup procedure as described in Protocol 1, using the reagents listed above.

-

Heat the reaction mixture to 110 °C.

-

Monitor the reaction progress and perform work-up and purification as described in Protocol 1.

Mandatory Visualizations

General Workflow of the Suzuki Coupling Reaction

Caption: General workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The 6-aryl-1-tetralone scaffold is a versatile pharmacophore found in compounds targeting a range of diseases.

-

Neurodegenerative Diseases: Certain 6-aryl-1-tetralone derivatives have been investigated as potential treatments for Alzheimer's disease.[1] These compounds can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in the progression of the disease.[2] The aryl substituent at the 6-position can be modified to optimize binding to these targets and improve neuroprotective properties.[1]

-

Oncology: The tetralone core is present in some anticancer agents.[3] The introduction of various aryl groups via Suzuki coupling allows for the synthesis of libraries of compounds that can be screened for antiproliferative activity against different cancer cell lines.

-

Selective Estrogen Receptor Modulators (SERMs): The tetrahydronaphthalene core of 6-aryl-1-tetralones is structurally related to compounds that act as SERMs.[4] These agents have applications in the treatment of hormone-responsive cancers, such as breast cancer, and osteoporosis.[3] The nature of the aryl group at the 6-position can significantly influence the agonist versus antagonist activity at the estrogen receptor in different tissues.

Troubleshooting

Common challenges in the Suzuki coupling of this compound include low yields, and the formation of side products.

-

Low Yield/No Reaction:

-

Catalyst Inactivity: Ensure the reaction is performed under strictly inert conditions. Use fresh, high-quality palladium catalysts and ligands.

-

Suboptimal Base/Solvent: The choice of base and solvent is critical. For less reactive substrates, a stronger base like K₃PO₄ may be required. The solvent system must solubilize all components.

-

-

Dehalogenation (Formation of 1-Tetralone):

-

This side reaction can be minimized by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the desired cross-coupling pathway.

-

Using a non-nucleophilic base like K₃PO₄ can also reduce dehalogenation.

-

-

Homocoupling of Boronic Acid:

-

This is often due to the presence of oxygen. Ensure all solvents are thoroughly degassed and a positive pressure of inert gas is maintained.

-

Using a pre-formed Pd(0) catalyst can sometimes mitigate this issue.

-

By following the provided protocols and considering these troubleshooting tips, researchers can effectively utilize the Suzuki-Miyaura coupling to synthesize a diverse range of 6-aryl-1-tetralone derivatives for further investigation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective estrogen receptor modulators: a look ahead - PubMed [pubmed.ncbi.nlm.nih.gov]